molecular formula C21H21N3O4 B116271 Inhibidor de la Enzima Convertidora de Angiotensina I (ECA) CAS No. 144085-32-5

Inhibidor de la Enzima Convertidora de Angiotensina I (ECA)

Número de catálogo: B116271
Número CAS: 144085-32-5
Peso molecular: 379.4 g/mol
Clave InChI: FPAPTZAOPMWDRV-ROUUACIJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Angiotensin I-Converting Enzyme (ACE) Inactivator is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I-Converting Enzyme (ACE) Inactivator suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I-Converting Enzyme (ACE) Inactivator including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión

La ECA es una enzima clave en la regulación de la presión arterial periférica y la homeostasis electrolítica . Por lo tanto, los inhibidores de la ECA se consideran un objetivo prometedor para el tratamiento de la hipertensión .

Terapia para la Insuficiencia Cardiaca Congestiva

Los inhibidores sintéticos de la ECA tienen aplicaciones generalizadas en el tratamiento no solo de la hipertensión, sino también de la insuficiencia cardíaca congestiva .

Terapias para la Neuropatía Diabética

Los inhibidores de la ECA como captopril, lisinopril y enalapril se usan en el tratamiento de la neuropatía diabética .

Diseño de Péptidos

Las ideas obtenidas del estudio de los inhibidores de la ECA ofrecen referencias teóricas para comprender el mecanismo de acción de los tripéptidos al unirse a la ECA y ayudan en el diseño de tripéptidos más potentes .

Industria Alimentaria

Los péptidos inhibidores de la ECA de los alimentos atraen mucho interés de los investigadores . Por ejemplo, se han preparado péptidos inhibidores de la ECA ricos en prolina C-terminal de proteínas de ostras utilizando quimotripsina y endopeptidasas específicas de prolina (PSEases) .

Efectos Secundarios de los Medicamentos

A pesar de la eficacia reconocida de los inhibidores sintéticos de la ECA, sus efectos secundarios adversos asociados, como erupciones cutáneas, tos seca y angioedema, no se pueden ignorar . Por lo tanto, el estudio de los inhibidores de la ECA también implica la investigación de estos efectos secundarios y el desarrollo de alternativas más seguras.

Análisis Bioquímico

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

Actividad Biológica

Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.

Efficacy and IC50 Values

The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:

Compound/PeptideIC50 Value (μM)
LLY (Tripeptide)44.16 ± 2.45
QEPVLGPVR (Nonapeptide)18.72 ± 0.78
GVP-10 (Peptide from mussel)0.007
GVP-70.024
GVP-40.067
GVP-20.162

These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .

Case Studies and Research Findings

  • Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
  • Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
  • Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .

Structural Insights

Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.